molecular formula C7H16ClNO2 B1458258 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride CAS No. 92398-54-4

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride

Cat. No.: B1458258
CAS No.: 92398-54-4
M. Wt: 181.66 g/mol
InChI Key: BIODDQGVQGOUQK-UHFFFAOYSA-N
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Description

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (CAS: 92398-54-4) is a hydrochloride salt of a branched-chain amino acid ester. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol and a purity typically exceeding 97% . The compound features a quaternary carbon center bearing an ethyl group, an amino group, and a methyl ester moiety. This structure confers unique physicochemical properties, making it relevant in pharmaceutical synthesis and biochemical research.

Properties

IUPAC Name

methyl 2-amino-2-ethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-7(8,5-2)6(9)10-3;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIODDQGVQGOUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92398-54-4
Record name methyl 2-amino-2-ethylbutanoate hydrochloride
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Biological Activity

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride, also known by its CAS number 92398-54-4, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C6H13ClN2O2. It is characterized by the presence of an amino group, which contributes to its biological activity. The compound is typically synthesized through the esterification of the corresponding acid with methanol in the presence of hydrochloric acid.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in enhancing the release of certain neurotransmitters such as glutamate, which may have implications for cognitive enhancement and neuroprotection.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is significant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

Activity Type Observation Reference
Neurotransmitter ReleaseEnhanced glutamate release
Antioxidant ActivityReduction in oxidative stress markers
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cognitive Enhancement : A study conducted on animal models demonstrated that administration of the compound led to improved memory retention and learning capabilities. The underlying mechanism was linked to increased synaptic plasticity associated with glutamate signaling.
  • Neuroprotection : In vitro studies showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a significant reduction in cell death when treated with the compound compared to controls.
  • Inflammatory Disorders : Clinical observations noted a reduction in symptoms among patients with chronic inflammatory conditions after treatment with formulations containing this compound, suggesting its potential as an adjunct therapy.

Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • Synthesis and Stability : The compound is synthesized efficiently and exhibits good stability under physiological conditions, making it a suitable candidate for further development into therapeutic agents .
  • Pharmacokinetics : Studies on absorption and metabolism indicate favorable pharmacokinetic properties, including good bioavailability and minimal first-pass metabolism, enhancing its potential as a drug candidate .

Scientific Research Applications

Biological Activities

1. Antioxidant Activity:
Research has indicated that 2-amino-2-ethyl-butanoic acid methyl ester hydrochloride exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects:
The compound has also demonstrated anti-inflammatory activities, making it a candidate for therapeutic applications in conditions characterized by inflammation. Its ability to modulate inflammatory pathways could provide benefits in treating chronic inflammatory diseases.

Therapeutic Applications

The potential therapeutic applications of this compound are vast, particularly in the following areas:

  • Neurological Disorders:
    Studies suggest that compounds similar to this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Metabolic Disorders:
    The compound's role in modulating metabolic pathways could be beneficial in managing metabolic disorders like obesity and diabetes. Its effects on energy metabolism and fat oxidation are areas of active research.

Case Study 1: Antioxidant Efficacy

A study investigated the efficacy of this compound as an antioxidant in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with the compound compared to controls. This suggests its potential utility in formulations aimed at reducing oxidative stress in various clinical settings.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This finding supports its application as a therapeutic agent for inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, focusing on variations in substituents, ester groups, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride C₇H₁₆ClNO₂ 181.66 Ethyl, methyl ester, amino 92398-54-4
(R)-Methyl 2-amino-2-methylbutanoate hydrochloride C₆H₁₄ClNO₂ 167.63 Methyl, methyl ester, amino 118725-00-1
Ethyl 2-amino-2-ethylbutanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Ethyl, ethyl ester, amino 1135219-29-2
Methyl 2-aminobutanoate hydrochloride C₅H₁₂ClNO₂ 153.61 No ethyl/methyl branch, amino 15399-22-1
Methyl 2-ethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Ethyl, methyl ester, methylamino Not specified
Key Observations:

Branching and Steric Effects: The target compound’s ethyl substituent introduces greater steric hindrance compared to the methyl group in (R)-methyl 2-amino-2-methylbutanoate hydrochloride . This may influence reactivity in stereoselective syntheses. Ethyl 2-amino-2-ethylbutanoate hydrochloride shares the ethyl branch but features an ethyl ester group, increasing hydrophobicity compared to the methyl ester .

Ester Group Variations: Switching from methyl to ethyl esters (e.g., ethyl 2-amino-2-ethylbutanoate hydrochloride) increases molecular weight and may affect solubility in polar solvents .

Preparation Methods

Synthesis of the Amino Acid Precursor (2-Amino-2-ethyl-butanoic Acid)

The preparation typically begins with the synthesis or isolation of the amino acid precursor, 2-amino-2-ethyl-butanoic acid or its enantiomerically pure forms.

  • Enzymatic Resolution and Hydrolysis : One advanced method involves enzymatic selective hydrolysis of racemic N-protected 2-aminobutyric acid using L- or D-specific acylase enzymes to yield enantiomerically pure (S)-2-aminobutyric acid. For example, a suspension of N-benzoyl-2-aminobutyric acid is treated at 65°C with sodium hydroxide and acylase enzyme, followed by acidification and extraction to isolate the single enantiomer amino acid.

  • Chemical Synthesis via Hydrocarbon Precursors : Alternative chemical routes include hydroformylation or catalytic processes starting from olefinic hydrocarbons such as 2-ethyl-1-butene, followed by acid-catalyzed transformations under high pressure to form 2-ethyl-2-methylbutanoic acid derivatives, which can be further converted into amino acid analogs.

Halogenation of the Hydroxy Amino Acid Intermediate

A key step in the preparation involves converting a hydroxy-substituted amino acid intermediate into a halogenated derivative, which facilitates subsequent esterification.

  • Bromination in Acidic Medium : S-2-amino-4-hydroxybutyrate hydrochloride is dissolved in a 30-33% hydrobromic acid/acetic acid solution and heated in a sealed autoclave at 65-80°C for 6-7 hours. This converts the hydroxy group into a bromide, producing S-2-amino-4-bromobutyric acid hydrobromide with yields around 90-92% and melting points of 182-185°C.
Step Reagents/Conditions Product Yield (%) Melting Point (°C) Notes
Bromination 30-33% HBr/AcOH, 65-80°C, 6-7 h, sealed S-2-amino-4-bromobutyric acid hydrobromide 90-92 182-185 Sealed autoclave reaction

Esterification to Form the Methyl Ester Hydrochloride

The brominated amino acid salt is then esterified to form the methyl ester hydrochloride.

  • Methanol/Acetyl Chloride Esterification : Anhydrous methanol is cooled to 0°C, and acetyl chloride is added dropwise with stirring for 1 hour. Then the brominated amino acid hydrobromide salt is added and reacted at 25°C for 24 hours. After solvent removal by rotary evaporation and vacuum drying, the solid methyl ester hydrochloride is obtained with yields between 91-94%.
Step Reagents/Conditions Product Yield (%) Notes
Esterification Anhydrous MeOH, acetyl chloride, 0°C to 25°C, 24 h 2-amino-4-bromobutyric acid methyl ester hydrochloride 91-94 Rotary evaporation and vacuum drying

Alternative Preparation via Direct Esterification of Amino Acid Hydrochloride

Another approach involves direct esterification of the amino acid hydrochloride salt:

  • Thionyl Chloride in Methanol : (S)-2-aminobutyric acid hydrochloride is suspended in methanol cooled below 5°C, and thionyl chloride is added dropwise. The mixture is stirred at room temperature for 18 hours. Filtration and concentration yield methyl (S)-2-aminobutyrate hydrochloride as a white solid with high yield (e.g., 109 g from 90 g starting material).
Step Reagents/Conditions Product Yield (%) Notes
Direct Esterification Methanol, thionyl chloride, <5°C to RT, 18 h Methyl (S)-2-aminobutyrate hydrochloride High (quantitative) Filtration and concentration

Conversion to Amide Derivatives (Optional)

Following ester formation, amidation can be performed by reaction with aqueous ammonia to form amino amide hydrochlorides, which may be relevant depending on the target compound's application.

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Product/Intermediate Yield (%) Key Notes
1 Enzymatic hydrolysis N-protected racemic amino acid, acylase enzyme, pH 8, 65°C, 19 h (S)-2-aminobutyric acid ~50% (example) Enantiomeric purity via enzyme selectivity
2 Halogenation (bromination) 30-33% HBr/AcOH, 65-80°C, sealed autoclave, 6-7 h S-2-amino-4-bromobutyric acid hydrobromide 90-92 Key for activating for esterification
3 Esterification Anhydrous MeOH, acetyl chloride, 0-25°C, 24 h 2-amino-4-bromobutyric acid methyl ester hydrochloride 91-94 Methyl ester formation
4 Alternative esterification Methanol, thionyl chloride, <5°C to RT, 18 h Methyl (S)-2-aminobutyrate hydrochloride High Direct esterification of amino acid salt
5 Amidation (optional) Aqueous ammonia, 5°C, 18 h Amino amide hydrochloride High Conversion to amide derivatives

Detailed Research Findings and Notes

  • The use of hydrobromic acid/acetic acid mixtures in sealed autoclaves is critical for efficient conversion of hydroxy groups to bromides, providing high yields and purity of brominated intermediates.

  • Esterification using acetyl chloride in methanol at low temperatures allows for smooth conversion to methyl esters without racemization or decomposition, maintaining stereochemical integrity.

  • Enzymatic resolution methods provide a green and selective approach to obtain enantiomerically pure amino acids, which are crucial for pharmaceutical and biochemical applications.

  • The alternative direct esterification with thionyl chloride in methanol is a classical method for preparing amino acid methyl esters hydrochlorides, widely used due to its simplicity and efficiency.

  • The preparation routes emphasize control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride, and how is the reaction progress monitored?

  • Methodology : A typical synthesis involves acid-catalyzed esterification followed by hydrochlorination. For example, HCl in dioxane can be added to a precursor (e.g., methyl ester of a protected amino acid) under stirring at room temperature, followed by reduced-pressure concentration to isolate the hydrochloride salt .
  • Monitoring : Reaction progress is tracked via TLC or NMR. Post-synthesis, 1^1H-NMR (e.g., DMSO-d6d_6: δ 9.00 brs for NH3+_3^+, 3.79 s for OCH3_3) confirms structural integrity and purity .

Q. What analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Techniques : 1^1H/13^{13}C-NMR, mass spectrometry (ESI-MS), and FT-IR.
  • Key Markers :

  • NMR : Methyl ester protons (δ ~3.7–3.8 ppm), ammonium protons (δ ~8.5–9.0 ppm), and ethyl/tert-butyl groups (δ ~1.0–1.5 ppm) .
  • MS : Molecular ion peaks matching the molecular formula (e.g., [M+H]+^+ for C8_8H16_{16}ClNO2_2 expected at m/z ~218).

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradients) or recrystallization from ethanol/ethyl acetate mixtures.
  • Solvent Selection : Ethanol or methanol-water systems are preferred due to the compound’s high solubility in polar solvents and low solubility in non-polar media .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent choice, HCl stoichiometry) impact the yield and purity of the hydrochloride salt?

  • Optimization Strategies :

  • Solvent : Dioxane or THF enhances HCl solubility and minimizes side reactions (e.g., ester hydrolysis) .
  • HCl Stoichiometry : Excess HCl (1.5–2 eq) ensures complete salt formation but may require post-reaction neutralization to avoid decomposition.
    • Data-Driven Analysis : Comparative studies show yields >95% with 1.2 eq HCl in dioxane, versus ~80% in aqueous HCl due to competing hydrolysis .

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can degradation be mitigated?

  • Stability Profile :

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8) via ester hydrolysis. Stable in acidic buffers (pH 2–6) for >48 hours .
  • Temperature : Store at 2–8°C; prolonged exposure to >25°C leads to discoloration and impurity formation (HPLC monitoring recommended).
    • Mitigation : Lyophilization for long-term storage and use of inert atmospheres during synthesis .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported across literature sources?

  • Approach :

Cross-reference solvent-specific NMR databases (e.g., DMSO-d6d_6 vs. CDCl3_3).

Validate using 2D NMR (HSQC, HMBC) to assign ambiguous proton environments.

Compare with structurally analogous compounds (e.g., methyl 2-amino-2-methylbutanoate hydrochloride) to identify consistent spectral trends .

Q. What role does this compound play in synthesizing pharmacologically active intermediates, and what reaction mechanisms are involved?

  • Applications : Serves as a chiral building block for β-amino ester derivatives in anticonvulsant or antitumor agents.
  • Mechanistic Insight : The ethyl group enhances steric hindrance, directing regioselective alkylation or acylation at the amino moiety. Example: Coupling with 2,3-difluorophenyl aldehyde forms Schiff base intermediates for further functionalization .

Methodological Considerations Table

Aspect Recommendations Key References
Synthesis Use anhydrous dioxane with 1.2 eq HCl; monitor via TLC (Rf ~0.3 in EtOAc/hexane).
Characterization Prioritize 1^1H-NMR in DMSO-d6d_6 and ESI-MS for molecular ion confirmation.
Stability Store at 2–8°C in amber vials; avoid freeze-thaw cycles.
Applications Explore coupling with aryl aldehydes for bioactive Schiff base derivatives.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride
Reactant of Route 2
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2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride

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